molecular formula C7H16N2O2S B8568715 1-Methanesulfonyl-3,5-dimethylpiperazine CAS No. 1032759-32-2

1-Methanesulfonyl-3,5-dimethylpiperazine

Cat. No. B8568715
CAS RN: 1032759-32-2
M. Wt: 192.28 g/mol
InChI Key: CMJFVJZYTQPKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-3,3-dimethylpiperazine is a chemical compound with the CAS Number: 141923-89-9 . It has a molecular weight of 192.28 . The IUPAC name for this compound is 3,3-dimethyl-1-(methylsulfonyl)piperazine .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonyl-3,3-dimethylpiperazine is 1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3 . This provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Methanesulfonyl-3,3-dimethylpiperazine is a powder . It has a melting point of 103-106 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

CAS RN

1032759-32-2

Product Name

1-Methanesulfonyl-3,5-dimethylpiperazine

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

3,5-dimethyl-1-methylsulfonylpiperazine

InChI

InChI=1S/C7H16N2O2S/c1-6-4-9(12(3,10)11)5-7(2)8-6/h6-8H,4-5H2,1-3H3

InChI Key

CMJFVJZYTQPKDI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of cis-2,6-dimethylpiperazine and triethylamine in DCM at 0° C. was added dropwise methanesulphonyl chloride and the reaction mixture stirred at room temperature overnight. After quenching with water, extraction into DCM and being washed with brine, the organics were dried and the solvent removed under reduced pressure to yield 1-methanesulfonyl-3,5-dimethylpiperazine as a pale yellow solid.
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cis-2,6-dimethylpiperazine
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Synthesis routes and methods II

Procedure details

A solution of methanesulfonyl chloride (1.42 mL, 18.4 mmol) in DCM (10 mL) was added dropwise to a solution of 2,6-dimethylpiperazine (2 g, 17.5 mmol) and triethylamine (2.56 mL, 18.4 mmol) in DCM (10 mL) under nitrogen. The mixture was stirred for 30 min. The solvent was removed and the residue was applied to a 5 g aminopropyl SPE cartridge to give the product as a yellow solid (2.3 g), ˜10:1 mixture of cis and trans isomers by NMR.
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1.42 mL
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2 g
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10 mL
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2.3 g
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Synthesis routes and methods III

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